molecular formula C14H8FN5S B279277 6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279277
M. Wt: 297.31 g/mol
InChI Key: ADBLMSDTIYPITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and proteins, including topoisomerase IIα, tubulin, and glycogen synthase kinase-3β. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. This compound has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a therapeutic agent for various diseases and its antimicrobial and anticancer properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies to determine its safety and efficacy as a therapeutic agent for various diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. Additionally, more research is needed to investigate the potential of this compound as an antimicrobial and antifungal agent. Further studies are also needed to determine the optimal dosage and administration of this compound for various applications. Finally, the development of novel analogs of 6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may lead to the discovery of more potent and selective compounds with potential applications in drug discovery and medicinal chemistry.
Conclusion
In conclusion, 6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound as a therapeutic agent for various diseases and to investigate its potential as an antimicrobial and antifungal agent.

Synthesis Methods

6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate to form 4-fluorophenylacrylic acid ethyl ester. The resulting product is then treated with thiosemicarbazide and hydrazine hydrate to form the desired compound. Another method involves the reaction of 4-fluorophenylhydrazine with 2-cyanopyridine-3-carboxylic acid hydrazide in the presence of phosphorous oxychloride to form the target compound.

Scientific Research Applications

6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal properties. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.

properties

Product Name

6-(4-Fluorophenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C14H8FN5S

Molecular Weight

297.31 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8FN5S/c15-10-6-4-9(5-7-10)13-19-20-12(17-18-14(20)21-13)11-3-1-2-8-16-11/h1-8H

InChI Key

ADBLMSDTIYPITC-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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